Prednisolone

Description

This compound is a glucocorticoid similar to [cortisol] used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects. this compound was granted FDA approval on 21 June 1955.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

This compound is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, this compound enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cells populations. (NCI04)

A glucocorticoid with the general properties of the corticosteroids. It is the drug of choice for all conditions in which routine systemic corticosteroid therapy is indicated, except adrenal deficiency states.

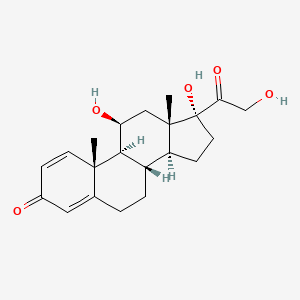

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021184 | |

| Record name | Prednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D; PH OF 1% SOLN 7.5 TO 8.5; SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/, 1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone; sol in methanol, dioxane., In water, 2.23X10+2 mg/L at 25 °C, 2.39e-01 g/L | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White to practically white crystalline powder | |

CAS No. |

50-24-8 | |

| Record name | Prednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | prednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PHQ9Y1OLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C with some decomposition, CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/, 235 °C | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Prednisolone in Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone, a synthetic glucocorticoid, is a cornerstone in the therapeutic management of a wide spectrum of inflammatory and autoimmune disorders. Its profound clinical efficacy is largely attributable to its potent immunomodulatory and anti-inflammatory effects, with lymphocytes being a primary target. A comprehensive understanding of the molecular mechanisms by which this compound governs lymphocyte function is critical for optimizing existing therapeutic regimens and for the rational design of novel immunomodulatory agents with improved efficacy and safety profiles. This technical guide provides an in-depth exploration of the core mechanisms of this compound action in lymphocytes, detailing the intricate signaling pathways and offering practical, field-proven experimental protocols for their investigation.

PART 1: Core Directive: The Dichotomy of this compound's Action: Genomic and Non-Genomic Pathways

This compound orchestrates its effects on lymphocytes through two principal, yet interconnected, modes of action: the classical genomic pathway, which involves the regulation of gene expression, and the more rapid non-genomic pathways that modulate cellular signaling cascades.

The Genomic Pathway: A Master Regulator of Gene Expression

The genomic actions of this compound are mediated by the cytosolic glucocorticoid receptor (GR) and result in altered protein synthesis.[1][2] This pathway is the foundation of this compound's long-term anti-inflammatory and immunosuppressive effects.

-

Ligand Binding and GR Activation: As a lipophilic molecule, this compound readily diffuses across the lymphocyte cell membrane and binds to the GR in the cytoplasm.[1] In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSPs). Upon this compound binding, the GR undergoes a conformational change, leading to the dissociation of this complex.[1]

-

Nuclear Translocation: The activated this compound-GR complex then translocates into the nucleus.[1]

-

Modulation of Gene Transcription: Within the nucleus, the this compound-GR complex can either activate or repress gene transcription:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins like annexin-1 (lipocortin-1).[1]

-

Transrepression: The complex can inhibit the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[1]

-

Non-Genomic Pathways: Rapid-Onset Immunomodulation

This compound can also exert rapid effects that are independent of gene transcription and protein synthesis.[2][3] These non-genomic actions are thought to be mediated by membrane-bound glucocorticoid receptors (mGRs) or through direct physicochemical interactions with cellular membranes.[2] These pathways can rapidly influence intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and proliferation.[4]

PART 2: Scientific Integrity & Logic: Experimental Investigation of this compound's Effects

To rigorously dissect the mechanism of action of this compound on lymphocytes, a multi-pronged experimental approach is essential. The following protocols are designed to be self-validating systems, incorporating necessary controls and providing quantifiable endpoints.

Experimental Protocol 1: Lymphocyte Proliferation Assay

Causality: This assay directly measures the anti-proliferative effects of this compound, a key component of its immunosuppressive action.[5]

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate PBMCs in a 96-well plate at a density of 2 x 105 cells/well in complete RPMI-1640 medium.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Stimulation: Add a mitogen, such as phytohemagglutinin (PHA), to induce lymphocyte proliferation.

-

Incubation: Incubate the plates for 72 hours.

-

Quantification: Add a metabolic indicator dye (e.g., MTT or WST-1) to assess cell proliferation.[6] Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits lymphocyte proliferation by 50%.[7]

Table 1: Representative Lymphocyte Proliferation Data

| This compound (nM) | Absorbance (450 nm) | % Inhibition |

| 0 (unstimulated) | 0.150 | - |

| 0 (stimulated) | 1.850 | 0 |

| 1 | 1.573 | 15 |

| 10 | 1.110 | 40 |

| 100 | 0.648 | 65 |

| 1000 | 0.278 | 85 |

Experimental Protocol 2: Analysis of Lymphocyte Apoptosis by Flow Cytometry

Causality: this compound is known to induce apoptosis (programmed cell death) in lymphocytes, which is a significant contributor to its immunosuppressive and antineoplastic effects.[8][9][10][11] Flow cytometry provides a robust and quantitative method to assess apoptosis.[12]

Methodology:

-

Cell Culture and Treatment: Culture lymphocytes and treat with varying concentrations of this compound for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: Acquire and analyze the samples on a flow cytometer.[13]

-

Data Analysis: Delineate cell populations:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Causality: To investigate the genomic effects of this compound, qRT-PCR is used to quantify changes in the expression of specific target genes.[14][15][16]

Methodology:

-

Cell Culture and Treatment: Treat lymphocytes with this compound for a defined period (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform PCR using primers for genes of interest (e.g., IL2, TNF, BCL2) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the fold change in gene expression using the comparative CT (ΔΔCT) method.

PART 3: Visualization & Formatting

Signaling Pathway Diagrams

Caption: Flowchart for assessing lymphocyte apoptosis.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Tissing, W. J. E., et al. (2025, April 26). Prednisone. StatPearls.

- Giammona, J., et al. (n.d.). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. PMC.

- Franchimont, D., et al. (n.d.). Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes.

- Toonen, E. J. M., et al. (n.d.). This compound-induced changes in gene-expression profiles in healthy volunteers. PubMed.

- Liu, D., et al. (2022, July 26). Effects of glucocorticoids on leukocytes: Genomic and non-genomic mechanisms. PubMed.

- Riccardi, C., et al. (n.d.). Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes.

- Wikipedia. (n.d.). Corticosteroid.

- Wikipedia. (n.d.). Glucocorticoid.

- Goleva, E., et al. (n.d.). Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma. PubMed.

- Cole, T. J., et al. (n.d.). Identification of glucocorticoid-regulated genes that control cell proliferation during murine respiratory development. PubMed Central.

- Greenstein, S., et al. (2016, February 29). Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes. PubMed Central.

- Li, R., et al. (2015, October 12). Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice. NIH.

- El-Garf, A., et al. (n.d.). Apoptosis of lymphocytes in SLE: the level, correlation with this compound dosage and lymphocyte phenotypes.

- Cooper, D. A., et al. (1977, June). The effect of acute and prolonged administration of this compound and ACTH on lymphocyte subpopulations. PMC - NIH.

- Karagiannidis, C., et al. (n.d.). Influence of Short-Term Glucocorticoid Therapy on Regulatory T Cells In Vivo. PLOS One.

- Lee, Y. J., et al. (2021, April 7). γ‑irradiated this compound promotes apoptosis of liver cancer cells via activation of intrinsic apoptosis signaling pathway. Spandidos Publications.

- Ayroldi, E., et al. (n.d.). Non-genomic Effects of Glucocorticoids: An Updated View.

- Schmidt, S., et al. (2006, March 1). Identification of glucocorticoid-response genes in children with acute lymphoblastic leukemia. Blood.

- Stengel, K., et al. (2023, November 2). Molecular Mechanism of Action of Glucocorticoids in Lymphoma Therapy. Blood.

- National Jewish Health. (n.d.). Glucocorticoid Lymphocyte Stimulation.

- Wang, H., et al. (n.d.). Glucocorticoids regulate the proliferation of T cells via miRNA-155 in septic shock. PMC.

- Li, H., et al. (2021, August 12). Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease. Frontiers.

- Zhao, C., et al. (n.d.). Flow cytometry analysis of glucocorticoid receptor expression and binding in steroid-sensitive and steroid-resistant patients with systemic lupus erythematosus. PubMed Central.

- Cancer Research. (2024, March 22). Abstract 3913: Molecular mechanism of action and targets of glucocorticoids in lymphoma therapy. AACR Journals.

- Endocrine Society. (n.d.). Genomic Analysis of Glucocorticoid-regulated Promoters in Murine T-lymphoma Cells.

- MDPI. (n.d.). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism.

- PubMed Central. (n.d.). Glucocorticoids paradoxically facilitate steroid resistance in T cell acute lymphoblastic leukemias and thymocytes.

- van der Goes, A., et al. (n.d.). The influence of this compound on the recirculation of peripheral blood lymphocytes in vivo.

- Thermo Fisher Scientific. (n.d.). Glucocorticoid Receptor (GR) Redistribution Assay.

- NIH. (2015, December 2). Regulatory T Cell Responses to High-Dose Methylthis compound in Active Systemic Lupus Erythematosus.

- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.

- YouTube. (2022, April 1). Glucocorticoids: Mechanisms and Side Effects.

- BPS Bioscience. (n.d.). GAL4 Reporter Kit (Glucocorticoid Receptor Pathway).

- MDPI. (n.d.). Pathogenic and Clinical Relevance of Serum IL-17A and TNF-α in Systemic Lupus Erythematosus.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cassara.com.ar [cassara.com.ar]

- 4. m.youtube.com [m.youtube.com]

- 5. Corticosteroid - Wikipedia [en.wikipedia.org]

- 6. Glucocorticoids regulate the proliferation of T cells via miRNA-155 in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]

- 8. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Medicine Reports [spandidos-publications.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of glucocorticoid-regulated genes that control cell proliferation during murine respiratory development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. endocrine.org [endocrine.org]

- 16. Glucocorticoids paradoxically facilitate steroid resistance in T cell acute lymphoblastic leukemias and thymocytes - PMC [pmc.ncbi.nlm.nih.gov]

Precision Glucocorticoid Profiling: A Technical Guide to Prednisolone Gene Regulation in Immune Cells

Executive Summary

This technical guide provides a rigorous experimental framework for investigating the genomic and transcriptomic effects of Prednisolone on immune cells. Designed for drug discovery scientists and immunologists, it moves beyond basic textbook mechanisms to address the "black box" of context-dependent gene regulation. It details the bifurcation of Glucocorticoid Receptor (GR) signaling (transactivation vs. transrepression), provides a self-validating experimental protocol, and outlines the bioinformatic integration of ChIP-seq and RNA-seq data.

Part 1: The Molecular Engine

The GR Signaling Bifurcation

This compound acts as a prodrug (Prednisone) or active agent (this compound) to bind the cytosolic Glucocorticoid Receptor (NR3C1). Upon ligand binding, the receptor undergoes a conformational change, dissociating from chaperone proteins (Hsp90, Hsp70) and translocating to the nucleus.

The critical distinction for immune modulation lies in the mode of DNA interaction:

-

Transactivation (Direct Binding): Homodimeric GR binds to Palindromic Glucocorticoid Response Elements (GREs). This typically drives the expression of anti-inflammatory effectors (e.g., TSC22D3/GILZ, DUSP1, FKBP5) and metabolic regulators.

-

Transrepression (Tethering): Monomeric GR interacts with other DNA-bound transcription factors, primarily NF-κB (p65/p50) and AP-1 (c-Jun/c-Fos), without contacting the DNA directly. This physically impedes their transcriptional machinery, silencing pro-inflammatory cytokines (IL1B, IL6, TNF).

The "GR Paradox" in Immune Cells

A frequent failure point in study design is ignoring cell-type specific chromatin accessibility. GR predominantly binds to pre-accessible chromatin.[1] Therefore, the this compound response in a T-cell (lympholytic) differs vastly from a Macrophage (reprogramming to M2 phenotype) because the "landing pads" (enhancers) available to GR differ.

Visualization of Signaling Kinetics

Caption: The dual mechanism of this compound-induced GR signaling showing the divergence between Dimer-driven Transactivation and Monomer-driven Transrepression.

Part 2: Experimental Frameworks

The Self-Validating Protocol

To ensure data integrity, every this compound gene regulation study must include internal validation steps to distinguish direct GR effects from secondary toxicity or off-target effects.

Cell Model Selection:

-

Primary Human PBMCs: Gold standard for clinical relevance but high donor variability.

-

THP-1 (Monocytes) / Jurkat (T Cells): High reproducibility for mechanistic ChIP-seq studies.

Reagents:

-

Ligand: this compound (Solvent: DMSO or Ethanol). Note: Dexamethasone is often used in parallel for ChIP-seq due to higher affinity, but this compound is required for clinical translation.

-

Antagonist Control (Crucial): Mifepristone (RU486). Co-treatment must abolish the effect to prove GR specificity.

Step-by-Step Workflow:

-

Serum Starvation: Culture cells in Charcoal-Stripped FBS (csFBS) for 12-24 hours prior to treatment. Standard FBS contains endogenous cortisol which masks low-dose this compound effects.

-

Dose Response: Treat with 100 nM (physiologic stress) to 1 µM (therapeutic) this compound.

-

Kinetics (The Time-Course Rule):

-

1-2 Hours: Capture "Immediate Early" genes (Direct GR targets).

-

4-6 Hours: Peak repression of cytokines.

-

24 Hours: Secondary phenotypic changes (e.g., apoptosis markers, surface receptors).

-

-

Lysis & Extraction:

-

Aliquot A: RNA extraction (Trizol/Column).

-

Aliquot B: Cross-linking (1% Formaldehyde) for ChIP-seq.

-

Quantitative Data Summary: Key Target Genes

The following table summarizes the expected gene signatures in a successful this compound stimulation of immune cells (Macrophage/T-cell context).

| Gene Symbol | Full Name | Regulation | Mechanism | Function |

| FKBP5 | FK506 Binding Protein 5 | Upregulated (++++) | Direct GRE | Negative feedback loop; biomarker of GR activation. |

| TSC22D3 | GILZ | Upregulated (+++) | Direct GRE | Anti-inflammatory; inhibits NF-κB and AP-1. |

| NFKBIA | IκBα | Upregulated (++) | Direct GRE | Sequesters NF-κB in cytoplasm. |

| IL1B | Interleukin 1 Beta | Downregulated (----) | Transrepression | Pro-inflammatory cytokine. |

| IL6 | Interleukin 6 | Downregulated (---) | Transrepression | Acute phase response mediator. |

| CXCL10 | IP-10 | Downregulated (--) | Transrepression | T-cell chemoattractant. |

| CD163 | Scavenger Receptor | Upregulated (++) | Direct GRE | Marker of M2 (anti-inflammatory) Macrophage polarization. |

Part 3: Multi-Omics Integration

To map the causality of gene regulation, you must integrate physical binding data (ChIP-seq) with functional output (RNA-seq).

The Integration Workflow

-

ChIP-seq (GR Antibody): Identifies where this compound recruits the receptor.

-

Success Metric: High enrichment of FKBP5 and PER1 peaks.

-

-

RNA-seq: Identifies what genes change expression.

-

Motif Analysis:

Visualization of Multi-Omics Logic

Caption: Integrated workflow combining ChIP-seq and RNA-seq to distinguish direct GR targets from secondary downstream effects.

Part 4: Data Analysis & Interpretation

Distinguishing Primary vs. Secondary Targets

A common error is assuming all downregulated genes are direct targets.

-

Primary Targets: Show GR binding (ChIP peak) within 10-50kb of the Transcription Start Site (TSS) AND rapid transcriptional change (1-4h).

-

Secondary Targets: Change expression late (12-24h) and lack proximal GR binding. These are often regulated by the products of primary targets (e.g., GR induces IκBα, which then inhibits NF-κB, leading to IL-6 reduction).

The Role of Chromatin Remodeling

This compound treatment can alter the chromatin landscape. Performing ATAC-seq alongside RNA-seq can reveal if GR binding "opens" closed chromatin (Pioneer factor activity) or merely binds to already open regions. In macrophages, GR is largely an opportunist, binding to pre-existing open chromatin established by lineage-determining factors like PU.1.

References

-

Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids—new mechanisms for old drugs. New England Journal of Medicine. [Link]

-

Surjit, M., et al. (2011). Widespread negative response elements mediate direct repression by agonist-liganded glucocorticoid receptor. Cell. [Link]

-

Oh, K. S., et al. (2017). Glucocorticoid receptor-mediated repression of the IL-6 gene requires a negative glucocorticoid response element. Journal of Biological Chemistry. [Link]

-

Vettorazzi, S., et al. (2015). Glucocorticoids repurpose the enhancer landscape of the beta-cell to block insulin secretion. Molecular Metabolism. [Link]

-

Sacta, M. A., et al. (2016). Gene-specific mechanisms direct glucocorticoid receptor-driven repression of inflammatory response genes in macrophages. eLife. [Link]

Sources

Technical Guide: Prednisolone-Induced Modulation of Cytokine Expression Profiles

Executive Summary

Prednisolone remains a cornerstone in anti-inflammatory pharmacotherapy, acting as a broad-spectrum immunomodulator. Its efficacy is not merely "suppressive" but rather "reprogramming," fundamentally altering the transcriptional landscape of immune effectors. For drug development professionals, understanding the specific cytokine profiles modulated by this compound is critical for benchmarking novel glucocorticoid receptor (GR) agonists or selective glucocorticoid receptor modulators (SEGRMs).

This guide dissects the molecular machinery of this compound, quantifies its impact on key cytokine networks (TNF-

Mechanistic Architecture: The Dual-Pathway Model

To interpret cytokine data, one must understand that this compound operates through two distinct genomic mechanisms.[1] The suppression of inflammation is primarily driven by transrepression , while metabolic side effects are often linked to transactivation .

Transrepression (The Anti-Inflammatory Core)

This compound diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This complex translocates to the nucleus.[1][2] Instead of binding directly to DNA, the GR "tethers" itself to pro-inflammatory transcription factors, specifically NF-

Transactivation (Regulatory & Metabolic)

The GR homodimer binds directly to Glucocorticoid Response Elements (GREs) on DNA. This upregulates anti-inflammatory proteins like Annexin A1 (Lipocortin-1), which inhibits Phospholipase A2 (PLA2), thereby cutting off the arachidonic acid cascade.[1][2] It also upregulates MKP-1 (MAPK Phosphatase 1), which deactivates p38 MAPK, further silencing cytokine production.

Signaling Pathway Visualization

Figure 1: The dual mechanism of this compound action involving NF-

Cytokine Modulation Profile[3][4][5][6][7]

The following data summarizes the expected shifts in cytokine expression upon this compound treatment (100 nM - 1

Pro-Inflammatory Suppression

These cytokines are the primary targets for efficacy readouts.

| Cytokine | Effect | Mechanism | Quantitative Benchmark (Approx.[3][4][5][6][7] IC50/Inhibition) |

| TNF- | ↓↓↓ (Strong Suppression) | NF- | ~88% reduction at 50 |

| IL-1 | ↓↓↓ (Strong Suppression) | NF- | ~73% reduction at 50 |

| IL-6 | ↓↓ (Suppression) | NF- | Significant reduction post-treatment; often used as primary biomarker [3] |

| IL-8 (CXCL8) | ↓ (Variable) | NF- | Context dependent; reduced in CPB but can be resistant in specific disease phenotypes (e.g., ENL) [1, 3] |

| GM-CSF | ↓↓ | mRNA destabilization | >50% reduction in activated T-cells |

Regulatory Cytokine Modulation

The effect on immunoregulatory cytokines is nuanced and context-dependent.

| Cytokine | Effect | Context |

| IL-10 | ↑ / ↔ (Mixed) | Paradoxical: Often upregulated in acute systemic inflammation (e.g., post-surgery) to aid resolution [3], but can be downregulated in chronic activation models due to general T-cell suppression. |

| TGF- | ↑ | Generally upregulated, contributing to tissue repair and fibrosis risks. |

Experimental Protocol: PBMC Cytokine Profiling

Objective: To determine the IC50 of this compound on TNF-

Trustworthiness Check: This protocol includes a cell viability control (MTT/LDH) to ensure that cytokine reduction is due to signaling interference, not cell death.

Reagents & Equipment[5][7]

-

Cell Source: Fresh human whole blood (heparinized).

-

Isolation: Ficoll-Paque PLUS.

-

Media: RPMI 1640 + 10% Heat-Inactivated FBS + 1% Pen/Strep.

-

Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (Target: 10-100 ng/mL).

-

Compound: this compound (Sigma), dissolved in DMSO (Stock 10 mM).

-

Assay: ELISA or Multiplex Bead Array (Luminex).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for assessing this compound efficacy in PBMCs.

Step-by-Step Methodology

-

PBMC Isolation:

-

Dilute blood 1:1 with PBS. Layer over Ficoll-Paque. Centrifuge 400xg for 30 min (brake off).

-

Harvest the "buffy coat" interface. Wash 2x with PBS to remove platelets.

-

Resuspend in RPMI-10% FBS.[8] Count cells. Viability must be >95%.

-

-

Plating & Pre-treatment (The Critical Window):

-

Plate

cells/well in 96-well flat-bottom plates. -

Causality Note: Add this compound 1 hour before stimulation. This allows the GR to translocate and saturate nuclear targets before the inflammatory cascade (NF-

B activation) is initiated by LPS. -

Dose Range: Serial dilutions: 0 (Vehicle), 1 nM, 10 nM, 100 nM, 1

M, 10

-

-

Stimulation:

-

Add LPS (final conc. 100 ng/mL).

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Harvesting:

-

Centrifuge plate (500xg, 5 min).

-

Transfer supernatant to fresh tubes for ELISA (store at -80°C).

-

Self-Validation Step: Add MTT reagent to the cell pellet to assess metabolic activity. If high-dose this compound shows <80% viability compared to control, the cytokine reduction is confounded by cytotoxicity.

-

Data Analysis & Interpretation

Calculation

Calculate the Percent Inhibition for each dose:

Troubleshooting the "IL-10 Paradox"

If you observe elevated IL-10 in this compound-treated wells, do not discard the data.

-

Interpretation: this compound can synergize with LPS to enhance IL-10 production via the p38 MAPK pathway in human monocytes, acting as a "brake" on the system. This is a valid, physiological response [3].

Expected IC50 Values[10]

-

Potency: You should expect an IC50 for TNF-

inhibition in the range of 10 nM to 100 nM for pure this compound. -

Prodrugs: If using this compound Sodium Succinate, the IC50 will be significantly higher (~3-5

M) because it requires hydrolysis to become active, which occurs inefficiently in vitro [4]. Always use the active metabolite (this compound) for in vitro assays.

References

-

Frontiers in Immunology. (2019). The Effects of this compound Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions.[8][9][6][10][11]Link

-

Clinical & Experimental Immunology. (1998). This compound inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro.Link

-

Canadian Journal of Anesthesia. (2002). Methylthis compound prevents inflammatory reaction occurring during cardiopulmonary bypass: effects on TNF-alpha, IL-6, IL-8, IL-10.[7]Link

-

Journal of Pharmacy and Pharmacology. (1998). Comparison of suppressive potency between this compound and this compound sodium succinate against mitogen-induced blastogenesis.[12]Link

Sources

- 1. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Evaluation of TNF-α, IL-10 and IL-6 Cytokine Production and Their Correlation with Genotype Variants amongst Tuberculosis Patients and Their Household Contacts | PLOS One [journals.plos.org]

- 4. This compound inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. Usefulness of Peripheral Blood Mononuclear Cells to Predict Clinical Response to Corticosteroids in Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylthis compound prevents inflammatory reaction occurring during cardiopulmonary bypass: effects on TNF-alpha, IL-6, IL-8, IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of this compound Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Frontiers | The Effects of this compound Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]

- 12. Comparison of suppressive potency between this compound and this compound sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Prednisolone in Inflammatory Pathways

Abstract

Prednisolone, the active metabolite of prednisone, is a cornerstone synthetic glucocorticoid in the management of a vast array of inflammatory and autoimmune diseases.[1][2] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that culminates in the broad suppression of the immune system and inflammatory responses.[3][4] This technical guide provides a comprehensive exploration of the molecular targets of this compound within key inflammatory pathways. We will dissect its canonical genomic actions mediated by the glucocorticoid receptor, including transactivation and transrepression, and delve into its non-genomic effects. The core of this document focuses on the intricate interactions with pivotal transcription factors such as NF-κB and AP-1, and the subsequent downstream regulation of cytokines, chemokines, and inflammatory enzymes. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the validation of these molecular interactions, empowering researchers to dissect these pathways with precision.

The Primary Nexus: this compound and the Glucocorticoid Receptor

The journey of this compound's anti-inflammatory action begins with its passive diffusion across the cell membrane into the cytoplasm. Unlike signaling molecules that bind to surface receptors, this compound's primary target is the intracellular Glucocorticoid Receptor (GR) .[3][5] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, chaperoned by heat shock proteins (HSPs) such as HSP90 and immunophilins.[6]

The binding of this compound to the ligand-binding domain of the GR induces a critical conformational change. This alteration causes the dissociation of the chaperone proteins, unmasking the nuclear localization signals on the GR. The now-activated this compound-GR complex rapidly translocates from the cytoplasm into the nucleus, where it exerts its profound effects on gene expression.[3][5]

Caption: this compound activation and nuclear translocation of the Glucocorticoid Receptor (GR).

The Genomic Mechanisms: A Duality of Gene Regulation

Once inside the nucleus, the activated GR complex modulates the transcription of a significant portion of the human genome, estimated to be between 10% and 20%.[7] These genomic effects are the primary drivers of this compound's anti-inflammatory power and are broadly categorized into transactivation and transrepression.[7][8][9]

Transactivation: Upregulating Anti-Inflammatory Mediators

In its homodimer form, the this compound-GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[5] This binding event typically recruits coactivators and the basal transcription machinery, leading to an increase in the transcription of these genes.[10] This process, termed transactivation, is responsible for the synthesis of numerous anti-inflammatory proteins.[7]

A paramount example is the upregulation of Annexin A1 (also known as Lipocortin-1).[3][5] Annexin A1 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme that releases arachidonic acid from cell membranes.[1] By blocking PLA2, this compound effectively shuts down the synthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1][5] Additionally, transactivation enhances the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) .[11]

Transrepression: Suppressing Pro-Inflammatory Genes

Arguably the more critical mechanism for its anti-inflammatory effects, transrepression involves the GR complex suppressing the expression of pro-inflammatory genes.[7] This is primarily achieved through protein-protein interactions that interfere with the activity of other key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[3][12][13]

The activated GR monomer can bind directly to these transcription factors, preventing them from binding to their respective DNA response elements and initiating transcription.[13][14] A crucial aspect of this process is the GR's ability to recruit Histone Deacetylase-2 (HDAC2) to the site of inflammation.[10] Inflammatory gene activation is associated with histone acetylation; by recruiting HDAC2, the GR complex reverses this process, compacting the chromatin and making the genes inaccessible for transcription.[10] This powerful mechanism effectively switches off a multitude of inflammatory genes encoding cytokines, chemokines, adhesion molecules, and enzymes.[10]

Caption: Dual genomic mechanisms of the activated this compound-GR complex.

Key Molecular Targets in the Inflammatory Cascade

This compound's broad efficacy is due to its targeting of central hubs in the inflammatory network. By modulating the GR, it gains control over the master regulators of inflammation.

Nuclear Factor-kappa B (NF-κB)

NF-κB is a pivotal transcription factor that orchestrates the expression of hundreds of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[3][15] In quiescent cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[13][14] Pro-inflammatory stimuli lead to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate its target genes.[13]

This compound potently inhibits the NF-κB pathway through several mechanisms:

-

Direct Interaction: The activated GR physically interacts with the p65 subunit of NF-κB, preventing it from binding to DNA.[13][14]

-

IκBα Induction: The GR transactivates the gene encoding IκBα, leading to increased synthesis of the inhibitor protein. This traps more NF-κB in the cytoplasm, blunting the inflammatory signal.[15]

-

Coactivator Competition: The GR competes with NF-κB for limited pools of essential transcriptional coactivators.

Activator Protein-1 (AP-1)

AP-1 is another critical transcription factor, often working in concert with NF-κB, that regulates genes involved in inflammation and immune cell proliferation.[3] Similar to its effect on NF-κB, the activated GR can physically bind to components of the AP-1 complex (such as c-Fos and c-Jun), thereby inhibiting its ability to drive gene expression.[12] This repression of AP-1 activity contributes significantly to the immunosuppressive properties of this compound.[12]

Downstream Inflammatory Mediators

The inhibition of NF-κB and AP-1 results in a dramatic, dose-dependent reduction in the production of a wide array of pro-inflammatory molecules.[11]

| Target Category | Specific Molecules Downregulated by this compound | References |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-4, IL-5, IL-6, IL-13, IFN-γ | [4][5][11][16][17] |

| Chemokines | IL-8 (CXCL8), MCP-1 (CCL2), CCL17, CCL22, CCL24, CCL26 | [11][16] |

| Inflammatory Enzymes | Phospholipase A2 (indirectly), COX-2, Matrix Metalloproteinase-1 (MMP1), MMP12 | [1][3][16][17] |

| Cell Adhesion Molecules | VCAM-1, ICAM-1 (leading to reduced leukocyte migration) | [5] |

Rapid, Non-Genomic Mechanisms

While genomic effects form the bedrock of this compound's action, some of its effects occur too rapidly to be explained by the relatively slow processes of gene transcription and protein synthesis.[18][19] These non-genomic actions are often initiated within seconds to minutes and can involve:

-

Cytosolic GR Interactions: The activated GR complex, while still in the cytoplasm, can interact with and modulate the activity of various signal transduction pathways, such as inhibiting PI3K-AKT and MAPK signaling.[7]

-

Membrane-Associated GR: Evidence suggests the existence of membrane-bound forms of the GR that can rapidly influence cellular signaling upon steroid binding.[9]

These non-genomic pathways can synergize with the genomic effects, contributing to the overall anti-inflammatory profile by indirectly modulating the activity of transcription factors.[19]

Experimental Protocols for Target Identification and Validation

Validating the molecular interactions of this compound is crucial for both basic research and drug development. The following are self-validating, detailed protocols for key assays.

Chromatin Immunoprecipitation (ChIP) for GR-DNA Binding

ChIP is the gold-standard technique to identify the specific genomic loci where the GR binds following this compound treatment.[20][21]

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A549 lung carcinoma cells) to ~80-90% confluency. Treat with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. Resuspend the pellet in lysis buffer and incubate on ice.

-

Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a fraction of the chromatin overnight at 4°C with an anti-GR antibody. A parallel sample with a non-specific IgG antibody serves as a negative control. An "input" sample is saved for later normalization.

-

Complex Capture: Add protein A/G magnetic beads to capture the antibody-antigen-DNA complexes.

-

Washing: Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of specific DNA sequences (e.g., the promoter of a known GRE-containing gene) using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input DNA.[22]

NF-κB/AP-1 Reporter Gene Assay

This assay provides a functional readout of the transcriptional activity of NF-κB or AP-1 and is highly effective for quantifying the inhibitory effect of this compound.[23][24]

Caption: Experimental workflow for a Luciferase Reporter Gene Assay.

Step-by-Step Methodology:

-

Plasmid Construction: Utilize a plasmid containing a luciferase reporter gene downstream of a promoter with multiple tandem repeats of the consensus binding site for either NF-κB or AP-1.[25] A control plasmid with a constitutive promoter (e.g., CMV) should be co-transfected to normalize for transfection efficiency.

-

Cell Transfection: Transfect host cells (e.g., HEK293 or HeLa) with the reporter and control plasmids using a suitable transfection reagent (e.g., Lipofectamine). Plate the transfected cells into a 96-well plate.

-

Pre-treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add a known activator of the pathway to all wells (except for the unstimulated control). For NF-κB, use TNF-α (e.g., 10 ng/mL). For AP-1, use Phorbol 12-myristate 13-acetate (PMA).

-

Incubation: Incubate the plate for an appropriate duration (e.g., 6 hours for NF-κB inhibition assays) to allow for reporter gene expression.[24]

-

Lysis and Luminescence Reading: Remove the medium and lyse the cells using a passive lysis buffer. Add a luciferase assay reagent containing the substrate (luciferin) to each well.

-

Data Analysis: Measure the luminescence using a plate-reading luminometer. Normalize the reporter luciferase signal to the control luciferase signal for each well. Calculate the percent inhibition of stimulus-induced activity by this compound.

Conclusion and Future Perspectives

This compound exerts its potent anti-inflammatory effects through a sophisticated and hierarchical molecular mechanism.[3] By engaging its primary target, the glucocorticoid receptor, it orchestrates a broad genomic reprogramming that both upregulates anti-inflammatory proteins and, more critically, represses the master transcription factors NF-κB and AP-1 that drive inflammatory gene expression.[3] This action is complemented by rapid, non-genomic effects that contribute to the overall dampening of inflammatory signaling.

The primary challenge in glucocorticoid therapy remains the separation of these desirable anti-inflammatory effects from the significant metabolic and systemic side effects that arise from the widespread genomic actions of the GR.[6][26] Future research and drug development are intensely focused on creating selective GR modulators (SEGRMs) that might preferentially induce transrepression over transactivation, or that target specific GR isoforms, with the goal of retaining the anti-inflammatory benefits while minimizing the adverse effect profile.[27] The experimental frameworks detailed in this guide are fundamental tools in this ongoing quest for more refined and safer anti-inflammatory therapeutics.

References

-

Patsnap Synapse. (2024). What is the mechanism of Prednisone?[Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]

-

Hodgens, A. & Sharman, T. (2025). Prednisone. StatPearls Publishing. [Link]

-

Heaney, L. G., et al. (2024). Anti-inflammatory effects of oral this compound at stable state in people treated with mepolizumab: a proteomic and bulk transcriptomics analysis. medRxiv. [Link]

-

Tse, S., et al. (n.d.). Interactions of this compound and Other Immunosuppressants Used in Dual Treatment of Systemic Lupus Erythematosus in Lymphocyte Proliferation Assays. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Prednisone. [Link]

-

eDrug. (2016). This compound. [Link]

-

Geluk, A., et al. (2017). The Effects of this compound Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions. Frontiers in Immunology. [Link]

-

Sun, D., et al. (2021). Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease. Frontiers in Immunology. [Link]

-

Morio, Y., et al. (2008). This compound inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

van der Poll, T., et al. (2005). This compound Dose-Dependently Influences Inflammation and Coagulation during Human Endotoxemia. The Journal of Immunology. [Link]

-

SMPDB. (2013). Prednisone Action Pathway. [Link]

-

Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British Journal of Pharmacology. [Link]

-

Professor Dave Explains. (2022). Glucocorticoids: Mechanisms and Side Effects. YouTube. [Link]

-

Fujioka, S., et al. (2004). NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity. Molecular and Cellular Biology. [Link]

-

Reddy, T. E., et al. (2004). Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. Proceedings of the National Academy of Sciences. [Link]

-

Pan, D., et al. (2015). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. Oncotarget. [Link]

-

Reddy, T. E., et al. (2004). Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes. PNAS. [Link]

-

LipExoGen. (n.d.). NFκB-AP1 Reporter Lentivirus. [Link]

-

Au, B. T., et al. (1998). Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells. Kidney International. [Link]

-

Marcelli, M., et al. (2022). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. International Journal of Molecular Sciences. [Link]

-

Miner, J. N., et al. (2005). An antiinflammatory glucocorticoid receptor ligand with reduced side effects exhibits an altered protein-protein interaction profile. PNAS. [Link]

-

Pan, D., et al. (2015). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. Oncotarget. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

De Bosscher, K., et al. (2000). Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. PNAS. [Link]

-

Uhlenhaut, N. H. (2017). Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction. Methods in Molecular Biology. [Link]

-

Vandewalle, J., et al. (2018). Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity. Endocrine Reviews. [Link]

-

Goleva, E., et al. (2004). Post-transcriptional and Nongenomic Effects of Glucocorticoids. Proceedings of the American Thoracic Society. [Link]

-

Lee, D. F., et al. (2009). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Biochemical and Biophysical Research Communications. [Link]

-

Reuper, H. (2019). Investigating the Genomic Effects of Glucocorticoid Receptor Activation. Refubium - Freie Universität Berlin. [Link]

Sources

- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prednisone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 4. Frontiers | The Effects of this compound Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. This compound inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medrxiv.org [medrxiv.org]

- 17. This compound – eDrug [edrug.mvm.ed.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. atsjournals.org [atsjournals.org]

- 20. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. NFκB-AP1 Reporter | LipExoGen Biotech [lipexogen.com]

- 26. Interactions of this compound and Other Immunosuppressants Used in Dual Treatment of Systemic Lupus Erythematosus in Lymphocyte Proliferation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

Prednisolone Modulation of T-Cell Transcription Factors: A Mechanistic & Experimental Guide

Executive Summary

Prednisolone, a synthetic glucocorticoid, remains a cornerstone of immunosuppressive therapy due to its potent ability to reprogram T-cell transcriptomes. Unlike simple receptor antagonists, this compound acts as a genomic switch. Its efficacy stems primarily from the Glucocorticoid Receptor (GR) acting not just as a transcription factor, but as a "transcription factor trap." While it upregulates anti-inflammatory genes (transactivation), its profound suppression of T-cell activation is driven by transrepression —the direct physical interference with master regulators like NF-κB , AP-1 , T-bet , and GATA-3 . This guide dissects these molecular interactions and provides validated protocols for quantifying these genomic shifts.

Mechanistic Architecture: The Genomic Switch

Upon entering the T-cell, this compound binds cytosolic GR (NR3C1), causing the dissociation of chaperone proteins (HSP90, HSP70) and exposing nuclear localization signals (NLS). The complex translocates to the nucleus, where it executes two distinct modes of action:[1][2][3]

Mode A: Direct Transactivation (The "Side Effect" Pathway)

The GR homodimer binds to palindromic Glucocorticoid Response Elements (GREs) .

-

Target Genes: TSC22D3 (GILZ), NFKBIA (IκBα), DUSP1 (MKP-1).

-

Outcome: Upregulation of anti-inflammatory proteins.[1][4] However, this pathway is also responsible for many metabolic side effects (gluconeogenesis, bone loss).

Mode B: Tethered Transrepression (The "Therapeutic" Pathway)

This is the critical mechanism for T-cell suppression. The GR does not bind DNA directly.[4][5] Instead, it acts as a monomer, physically "tethering" itself to other DNA-bound transcription factors.

-

Target Factors: NF-κB (p65), AP-1 (c-Jun/c-Fos).

-

Mechanism: The GR recruits histone deacetylases (HDAC2) and corepressors (NCoR) to the promoter, actively shutting down chromatin accessibility despite the presence of activating signals (TCR stimulation).

Visualization: GR Signaling Cascade

Figure 1: Dual mechanism of this compound action in T-cells. Left branch: Transactivation of regulatory genes.[6] Right branch: Transrepression of inflammatory drivers.[5]

Transcription Factor Modulation Profile[3]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)[3]

-

Interaction: this compound induces the expression of IκBα, which traps NF-κB in the cytoplasm. More importantly, nuclear GR physically interacts with the RelA (p65) subunit.

-

Consequence: It prevents p65 from recruiting the basal transcription machinery (RNA Pol II) to cytokine promoters (e.g., IL2, TNF).

AP-1 (Activator Protein 1)[3]

-

Interaction: AP-1 is a heterodimer of Fos and Jun.[3] GR binds directly to c-Jun via its ligand-binding domain.

-

Consequence: This protein-protein interaction disrupts the AP-1 DNA-binding interface, effectively silencing genes required for T-cell proliferation and effector function.

T-bet & GATA-3 (Th1/Th2 Lineage Drivers)

-

T-bet (Th1): GR interacts with T-bet to suppress IFN-γ production. This limits the T-cell's ability to sustain Type 1 inflammation.

-

GATA-3 (Th2): this compound suppresses GATA-3 expression and function, inhibiting IL-4 and IL-5.

-

Clinical Insight: While effective in acute phases, chronic exposure can lead to a "hybrid" phenotype or general anergy rather than a clean lineage switch.

Quantitative Impact Analysis

The following data summarizes typical responses in human CD4+ T-cells treated with therapeutic concentrations of this compound (approx. 1 µM).

| Target Gene | Transcription Factor Driver | Effect of this compound | Mechanism | Fold Change (Approx) |

| IL-2 | NF-κB, AP-1, NFAT | Strong Inhibition | Transrepression / HDAC recruitment | ↓ 10-50x |

| IFN-γ | T-bet, STAT4 | Inhibition | T-bet sequestration | ↓ 5-20x |

| TNF-α | NF-κB, AP-1 | Inhibition | Promoter occlusion | ↓ 10-20x |

| GILZ | GR (Direct) | Upregulation | GRE Transactivation | ↑ 3-10x |

| IκBα | GR (Direct) | Upregulation | GRE Transactivation | ↑ 2-5x |

| IL-10 | Sp1, STAT3 | Variable / Increase | Complex regulation | ↑ 1.5-3x |

Experimental Protocols

Protocol A: ChIP-Seq for GR Occupancy

Objective: Map genome-wide binding sites of GR to distinguish between direct GRE binding and tethered sites.

Workflow Diagram:

Figure 2: ChIP-Seq workflow for identifying GR binding landscapes.

Detailed Steps:

-

Cell Prep: Activate CD4+ T-cells (Anti-CD3/CD28) for 24h. Treat with this compound (1 µM) or Vehicle (DMSO) for 1h.

-

Crosslinking: Add formaldehyde (1% final) directly to media for 10 min at RT. Quench with Glycine (125 mM).

-

Sonication: Lyse nuclei and sonicate to achieve chromatin fragment sizes of 200–500 bp. Critical Control: Run a small aliquot on an agarose gel to verify shearing efficiency.

-

Immunoprecipitation: Incubate chromatin with validated anti-GR antibody (e.g., clone D6H2L) overnight at 4°C. Use Protein A/G magnetic beads for capture.

-

Elution & Sequencing: Reverse crosslinks (65°C overnight), purify DNA, and prepare libraries for Illumina sequencing.

-

Analysis: Use MACS2 for peak calling. Look for GRE motifs (GGTACAnnnTGTTCT) vs. NF-κB motifs in the peaks.

Protocol B: Luciferase Reporter Assay (Transrepression)

Objective: Quantify the functional inhibition of NF-κB by this compound.

-

Transfection: Electroporate primary T-cells or Jurkat cells with pNFκB-Luc (Firefly luciferase driven by 5x NF-κB sites) and pRL-TK (Renilla luciferase constitutive control).

-

Stimulation: 24h post-transfection, pretreat with this compound (0.1 - 10 µM) for 1 hour.

-

Activation: Stimulate with PMA (50 ng/mL) + Ionomycin (1 µM) to robustly activate NF-κB.

-

Measurement: Lyse cells after 6 hours. Measure Firefly/Renilla ratio.

-

Self-Validation: this compound should reduce the PMA/Iono-induced signal by >50% in a dose-dependent manner.

-

References

-

Corticosteroids: Mechanisms of Action in Health and Disease. Source: NIH / PubMed Central URL:[Link] Relevance: Foundational review of transrepression vs transactivation mechanisms.

-

Glucocorticoid receptor-mediated suppression of the interleukin 2 gene expression. Source: Journal of Experimental Medicine URL:[Link] Relevance: Defines the interaction between GR, NFAT, and AP-1 in IL-2 suppression.

-

This compound inhibits PDGF-induced nuclear translocation of NF-κB. Source:[7] American Journal of Physiology-Lung Cellular and Molecular Physiology URL:[Link] Relevance: Evidence of this compound's specific impact on NF-κB translocation dynamics.[7]

-

T-bet and GATA3 orchestrate Th1 and Th2 differentiation. Source: NIH / PubMed Central URL:[Link] Relevance: Contextualizes the target transcription factors (T-bet/GATA3) modulated by GR.

-

Glucocorticoid Receptor ChIP-Seq Identifies Genomic Targets. Source: PNAS / NIH URL:[Link] Relevance: Provides the technical basis for the ChIP-Seq protocol and identification of GR binding sites.

Sources

- 1. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding prednisolone's anti-inflammatory and immunosuppressive effects

Topic: Understanding Prednisolone’s Anti-Inflammatory and Immunosuppressive Effects Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Drug Discovery & Immunology Research

Executive Summary

This compound remains a gold standard in anti-inflammatory therapeutics not merely due to its potency, but because of its dual-mechanism capacity to reprogram genomic expression while exerting rapid non-genomic effects. For researchers, understanding this compound requires moving beyond "inflammation suppression" to a granular view of Glucocorticoid Receptor (GR) kinetics, transrepression signaling, and the induction of lymphocyte apoptosis. This guide dissects these mechanisms and provides self-validating experimental protocols for verifying glucocorticoid sensitivity in preclinical models.

Molecular Mechanism of Action: The Genomic vs. Non-Genomic Divide[1]

This compound (the active metabolite of the prodrug prednisone) exerts its effects through the Glucocorticoid Receptor (NR3C1), a ligand-activated transcription factor.

Genomic Mechanisms (The "Slow" Pathway)

Upon binding this compound, the cytosolic GR dissociates from chaperone proteins (Hsp90, Hsp70, p23). This ligand-receptor complex translocates to the nucleus, affecting gene expression via two distinct modes:[1]

-

Transactivation (Direct Binding): The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes.

-

Key Targets:Annexin A1 (inhibits Phospholipase A2), SLPI (Secretory Leukocyte Protease Inhibitor), and IκBα (inhibitor of NF-κB).

-

-

Transrepression (Tethering): This is the primary driver of the anti-inflammatory effect. The monomeric GR does not bind DNA directly but "tethers" itself to pro-inflammatory transcription factors, specifically NF-κB (p65 subunit) and AP-1 .[2] This protein-protein interaction prevents the recruitment of transcriptional co-activators (like CBP/p300), effectively silencing the transcription of cytokines (IL-6, TNF-α, IL-1β) and enzymes (COX-2).

Non-Genomic Mechanisms (The "Rapid" Pathway)

Occurring within seconds to minutes, these effects bypass nuclear transcription. This compound interacts with membrane-bound GRs (mGR) or alters the physicochemical properties of the plasma membrane, modulating signaling cascades such as PI3K/Akt and MAPK . This explains the rapid resolution of vasodilation and edema often seen clinically before genomic changes could plausibly occur.

Visualization: The GR Signaling Cascade

Caption: Figure 1. Dual mechanism of this compound.[1][3] The genomic pathway involves Transactivation (green) and Transrepression (red), while non-genomic effects modulate kinase activity.

Immunosuppressive Dynamics: Beyond Inflammation

While anti-inflammatory effects target mediators (cytokines), immunosuppression targets the cells themselves.

-

T-Cell Apoptosis: this compound induces apoptosis in CD4+ and CD8+ T-cells via the intrinsic mitochondrial pathway . It upregulates the pro-apoptotic "BH3-only" protein Bim while simultaneously downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL .

-

Dendritic Cell (DC) Modulation: It inhibits the maturation of DCs, reducing the expression of MHC Class II and co-stimulatory molecules (CD80/CD86), thereby crippling antigen presentation.

-

Macrophage Polarization: Induces a phenotypic shift from the pro-inflammatory M1 phenotype to the anti-inflammatory/resolving M2 phenotype.

Pharmacokinetics (PK) Profile

For drug development, distinguishing between the prodrug (Prednisone) and active drug (this compound) is critical. Prednisone requires conversion by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , primarily in the liver.

Table 1: Comparative PK Parameters (Human)

| Parameter | This compound (Active) | Prednisone (Prodrug) | Dexamethasone (Comparator) |

| Bioavailability | 75–95% | 70–90% | 70–80% |

| Protein Binding | 90–95% (CBG & Albumin) | 70–75% | ~68% |

| Plasma Half-life | 2–4 hours | 3–4 hours | 3–5 hours |

| Biological Half-life | 12–36 hours | N/A | 36–54 hours |

| Metabolism | Hepatic (CYP3A4) | Hepatic (11β-HSD1) | Hepatic (CYP3A4) |

| Mineralocorticoid Activity | Slight (0.8) | Slight (0.8) | Negligible (0) |

Note: The "Biological Half-life" exceeds plasma half-life due to the duration of genomic transcriptional changes.

Experimental Protocols: Validating Efficacy

To rigorously study these effects, researchers should employ a "Mechanism-to-Phenotype" validation workflow.

Protocol A: GR Nuclear Translocation Assay (Mechanistic Validation)

Objective: Confirm that the compound actively drives GR from the cytoplasm to the nucleus.

-

Cell Line: HeLa or HEK293 stably transfected with GFP-GR (Green Fluorescent Protein-tagged GR).

-

Seeding: Plate cells at 1x10^4 cells/well in 96-well imaging plates (black wall, clear bottom). Incubate 24h in charcoal-stripped serum (to remove endogenous steroids).

-

Treatment:

-

Negative Control: Vehicle (DMSO 0.1%).

-

Positive Control: this compound (1 µM).

-

Test Conditions: Dose-response (1 nM – 10 µM).

-

Duration: 30–60 minutes (Translocation is rapid).

-

-

Fixation: Fix with 4% Paraformaldehyde for 15 min.